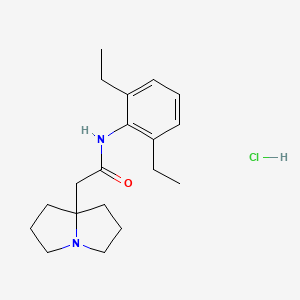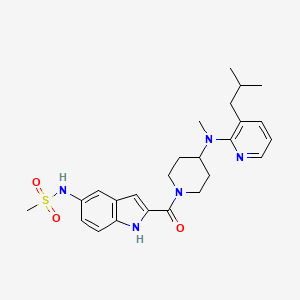
Thallous selenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thallous selenate, also known as thallium(I) selenate, is an inorganic compound with the chemical formula Tl₂SeO₄. It is composed of thallium, selenium, and oxygen. This compound is known for its orthorhombic crystal structure and is primarily used in scientific research due to its unique properties.
Preparation Methods
Thallous selenate can be synthesized through the reaction of thallous carbonate with selenic acid. The reaction is as follows:
Tl2CO3+H2SeO4→Tl2SeO4+CO2+H2O
This reaction typically occurs in an aqueous solution, and the resulting this compound can be crystallized out of the solution. Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure purity and yield.
Chemical Reactions Analysis
Thallous selenate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form thallic selenate.
Reduction: It can be reduced to elemental thallium and selenium.
Substitution: this compound can participate in substitution reactions where the selenate ion is replaced by other anions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Thallous selenate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other thallium and selenium compounds.
Biology: this compound is used in studies involving the biological functions of selenium and its role in various biochemical pathways.
Medicine: Research into the toxicological effects of thallium compounds often involves this compound.
Industry: It is used in the production of specialized glass and ceramics due to its unique properties.
Mechanism of Action
The mechanism of action of thallous selenate involves its interaction with biological molecules. Thallium ions can mimic potassium ions, leading to their incorporation into cellular processes. This can disrupt normal cellular functions, leading to toxic effects. Selenium, on the other hand, is an essential trace element and plays a role in antioxidant defense mechanisms. The combination of thallium and selenium in this compound can lead to complex interactions within biological systems.
Comparison with Similar Compounds
Thallous selenate can be compared with other thallium and selenium compounds:
Thallous sulfate (Tl₂SO₄): Similar in structure but contains sulfate instead of selenate. It is also used in scientific research and has toxicological significance.
Sodium selenate (Na₂SeO₄): Contains sodium instead of thallium. It is used in studies of selenium’s biological roles and as a dietary supplement.
Thallous chloride (TlCl): Used in diagnostic radiopharmaceuticals for myocardial perfusion testing.
This compound is unique due to the combination of thallium and selenium, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
7446-22-2 |
|---|---|
Molecular Formula |
O4SeTl2 |
Molecular Weight |
551.74 g/mol |
IUPAC Name |
thallium(1+);selenate |
InChI |
InChI=1S/H2O4Se.2Tl/c1-5(2,3)4;;/h(H2,1,2,3,4);;/q;2*+1/p-2 |
InChI Key |
QZFKZNMSUZUTJT-UHFFFAOYSA-L |
Canonical SMILES |
[O-][Se](=O)(=O)[O-].[Tl+].[Tl+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


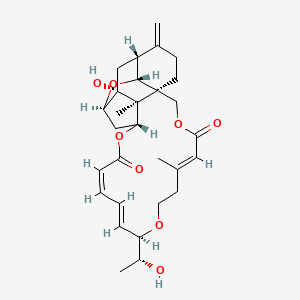
![Ethanol, 2-[2-[2-(undecyloxy)ethoxy]ethoxy]-](/img/structure/B15192067.png)
![(alpha Thienyl-4 thiazolyl-2) oxamate d'ethanolamine [French]](/img/structure/B15192071.png)
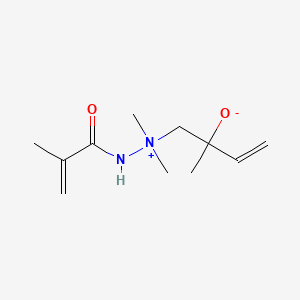
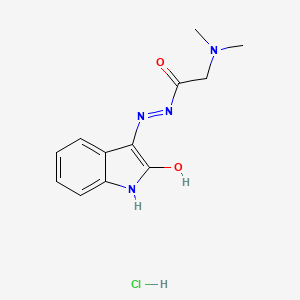

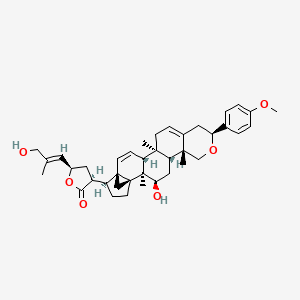
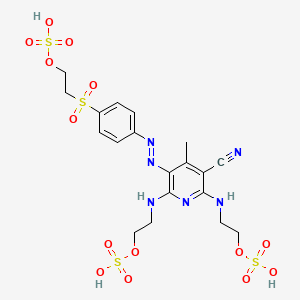
![10-[3-(methylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B15192103.png)
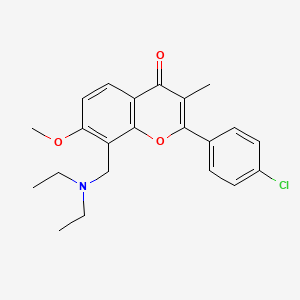
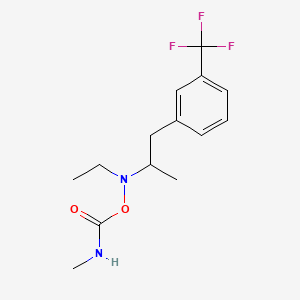
![1-O-[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] 4-O-[(2R,3S,5R)-5-(5-(125I)iodanyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] butanedioate](/img/structure/B15192129.png)
